N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S2/c1-20(2)17(18-6-5-12-26-18)14-19-28(24,25)16-9-7-15(8-10-16)21-11-3-4-13-27(21,22)23/h5-10,12,17,19H,3-4,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICFYFDVPUMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 427.5 g/mol. Its structure features a sulfonamide group, which is known for various biological activities, particularly in antimicrobial and anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to our compound. Thiazolidin-4-one derivatives have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated efficacy against breast cancer and leukemia cell lines by targeting specific enzymes involved in tumor growth .
Antimicrobial Properties
The sulfonamide moiety is historically recognized for its antibacterial properties. Compounds containing this functional group have been shown to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies indicate that derivatives of sulfonamides exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 64 to 128 µg/mL .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Folate Pathway Interference : Similar to traditional sulfonamides, it may disrupt bacterial folate synthesis.
- Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, a thiazolidinone derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound was tested at various concentrations, revealing an IC50 value of approximately 20 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Activity
A comparative study on sulfonamide derivatives showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative had an MIC of 64 µg/mL against both bacteria, suggesting that modifications to the structure can enhance efficacy .
Summary of Findings
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₈H₂₅N₃O₅S
- Molecular Weight : 427.5 g/mol
- CAS Number : 1396712-01-8
The compound features a thiazine ring, a furan moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent due to its unique structural features. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antimicrobial and anticonvulsant properties in related compounds.
Antimicrobial Activity
Preliminary studies indicate that compounds containing thiazine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Benzenesulfonamide Derivatives | Antimicrobial | |
| Sulfonamide Compounds | Antimicrobial |
Anticancer Potential
Research suggests that the compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Molecular modeling studies have indicated promising interactions with cancer-related targets.
| Study Focus | Findings | Reference |
|---|---|---|
| Molecular Modeling | Interaction with cancer targets | |
| QSAR Studies | Predictive activity against tumors |
Cardiovascular Effects
Studies evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models indicate that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications for related compounds.
Study on Antimicrobial Activity
A detailed investigation into the antimicrobial effects of related sulfonamide compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that enhances their efficacy.
Antitumor Evaluation
A recent study synthesized novel derivatives of benzenesulfonamides and evaluated their anticancer activity through in vitro assays. The results revealed that specific modifications to the thiazine ring significantly improved their cytotoxicity against cancer cell lines.
The biological activity of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide may be attributed to its ability to interact with specific biomolecular targets:
- The sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
- The thiazine structure may facilitate interactions with neurotransmitter receptors or ion channels, providing a pathway for anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
